Alazocine hydrochloride, (+/-)-

CAS No.: 74957-58-7

Cat. No.: VC16172648

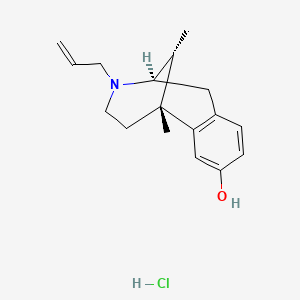

Molecular Formula: C17H24ClNO

Molecular Weight: 293.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74957-58-7 |

|---|---|

| Molecular Formula | C17H24ClNO |

| Molecular Weight | 293.8 g/mol |

| IUPAC Name | (1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |

| Standard InChI Key | ZTGMHFIGNYXMJV-YGCKJKTASA-N |

| Isomeric SMILES | C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |

| Canonical SMILES | CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Alazocine hydrochloride, (+/-)-, belongs to the benzomorphan class of opioids, characterized by a tricyclic structure fused with a piperidine ring. The hydrochloride salt form enhances its solubility for experimental use. The molecular formula is C₁₇H₂₄ClNO, with a molar mass of 293.8 g/mol . Its IUPAC name is (1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol hydrochloride, reflecting the allyl substitution at the nitrogen atom and hydroxyl group at position 4 .

Stereochemical Considerations

The (±)-racemate comprises two enantiomers with divergent receptor affinities:

-

(-)-Alazocine: Binds preferentially to opioid receptors (μ, κ, δ) with Kᵢ values of 3.0 nM, 4.7 nM, and 15 nM, respectively .

-

(+)-Alazocine: Selectively agonizes sigma-1 receptors (Kᵢ = 48–66 nM) and weakly inhibits NMDA receptors (Kᵢ = 587 nM) .

This stereospecificity enables researchers to isolate opioid- and sigma-mediated effects in experimental models.

Pharmacodynamics and Mechanism of Action

Opioid Receptor Interactions

Alazocine hydrochloride’s mixed opioid activity is concentration- and enantiomer-dependent:

Table 1: Opioid Receptor Binding and Functional Activity of (±)-Alazocine

| Receptor | Kᵢ (nM) | Efficacy (% Emax) | Functional Role |

|---|---|---|---|

| κ-opioid | 0.4 | 66% | Partial agonist |

| μ-opioid | 1.15 | Antagonist | Competitive inhibition |

| δ-opioid | 184 | 68% | Low-potency agonist |

In HEK293 cells expressing mouse κ-opioid receptors, (±)-alazocine inhibits forskolin-stimulated cAMP production with an EC₅₀ of 24 nM and 38% efficacy relative to dynorphin . At μ-receptors, it antagonizes morphine-induced analgesia, making it a potential candidate for reversing opioid overdoses .

Synthesis and Industrial Production

While detailed synthetic protocols are proprietary, the general pathway involves:

-

Benzomorphan Core Formation: Cyclization of phenethylamine derivatives to construct the tricyclic scaffold.

-

N-Allylation: Introduction of the allyl group via nucleophilic substitution.

-

Hydroxylation: Oxidation or electrophilic aromatic substitution to install the C4 hydroxyl group .

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale synthesis prioritizes enantiomeric separation using chiral chromatography or asymmetric catalysis to isolate pharmacologically active stereoisomers.

Research Applications

Analgesic Studies

Alazocine’s κ-agonist/μ-antagonist profile has been used to dissect the roles of opioid subtypes in pain pathways. In rodent models, it produces analgesia with reduced respiratory depression compared to μ-selective agonists .

Psychotomimetic Effects

The (+)-enantiomer induces hallucinations and dissociative states in humans, mimicking symptoms of schizophrenia. This has established sigma-1 receptors as targets for antipsychotic drug development .

Receptor Localization Studies

Radiolabeled (±)-[³H]-alazocine maps sigma-1 receptor distribution in brain tissues, revealing high densities in the hippocampus, prefrontal cortex, and striatum .

Comparison with Related Benzomorphans

Table 2: Pharmacological Comparison of Benzomorphan Derivatives

| Compound | μ-Receptor | κ-Receptor | Sigma-1 | Clinical Use |

|---|---|---|---|---|

| Alazocine | Antagonist | Partial agonist | Agonist | Research only |

| Pentazocine | Partial agonist | Agonist | Weak agonist | Moderate-severe pain |

| Metazocine | Agonist | Agonist | None | Obsolete analgesic |

Alazocine’s unique sigma-1 activity distinguishes it from other benzomorphans, enabling dual opioid/sigma pharmacology studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume